Benzo(a)pyrene, 3,6-dimethoxy-
Description
Context of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Derivatives in Scientific Inquiry
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. ontosight.aimdpi.com Their presence in the air, water, and soil is a significant concern for environmental and human health. mdpi.com Scientific inquiry into PAHs is driven by their potential to cause adverse health effects, including a well-established link to various cancers. ontosight.ai The U.S. Environmental Protection Agency has designated 16 PAHs as priority pollutants due to their toxicity. nih.gov Research extends beyond the parent PAHs to their numerous derivatives, which are formed through metabolic processes in organisms or by chemical reactions in the environment. These derivatives often have different physicochemical and toxicological properties than the original compounds.
Overview of Benzo(a)pyrene (BaP) as a Fundamental Parent Compound in Research
Benzo(a)pyrene (BaP), a five-ring PAH with the chemical formula C₂₀H₁₂, is one of the most extensively studied and potent carcinogenic PAHs. mdpi.comencyclopedia.pub It is often used as a marker for the presence of carcinogenic PAHs in the environment. encyclopedia.pub BaP itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. mdpi.com This metabolic activation is a multi-step enzymatic process that can lead to the formation of highly reactive intermediates, such as diol epoxides, which can bind to DNA, leading to mutations and potentially initiating cancer. mdpi.com Due to its well-characterized carcinogenicity and its prevalence, BaP serves as a fundamental model compound in research to understand the mechanisms of PAH-induced toxicity and carcinogenesis. plos.org
Significance of Oxygenated and Alkylated PAH Metabolites in Environmental and Biological Systems
The transformation of PAHs in the environment and in living organisms often involves the introduction of oxygen-containing functional groups (oxygenation) or alkyl groups (alkylation). These processes can significantly alter the properties of the parent PAH.
Oxygenated metabolites, such as phenols, dihydrodiols, and quinones, are common products of the enzymatic metabolism of PAHs. nih.gov The formation of these metabolites is generally considered a detoxification pathway, as it increases the water solubility of the compounds, facilitating their excretion from the body. ontosight.ai However, some oxygenated intermediates, particularly diol epoxides, are highly reactive and represent the ultimate carcinogenic forms of PAHs like BaP. nih.gov
Alkylated derivatives, including methylated compounds, can also be formed. Methylation, the addition of a methyl group, can occur enzymatically and is another mechanism by which organisms can modify and potentially detoxify foreign compounds. ontosight.aimdpi.com The presence of methoxy (B1213986) groups (-OCH₃), as in Benzo(a)pyrene, 3,6-dimethoxy-, represents a form of alkylation that can influence the molecule's electronic properties and its interactions with biological macromolecules. The study of these metabolites is crucial for a complete understanding of the environmental fate and toxicological profiles of PAHs.
Academic Research Rationale and Scope for Benzo(a)pyrene, 3,6-dimethoxy-
While extensive research has been conducted on the parent compound, Benzo(a)pyrene, specific academic inquiry into the 3,6-dimethoxy- derivative is notably limited. The primary rationale for its study emerges from its identification as a metabolite in the biodegradation of BaP by certain microorganisms. For instance, "dimethoxybenzo(a)pyrene" has been noted as a product in the proposed catabolic pathways of BaP by aerobic bacteria. researchgate.net Specifically, it has been reported as a metabolite in the degradation of BaP by Stutzerimonas stutzeri. researchgate.net
The significance of studying this specific isomer lies in several areas:
Understanding Biodegradation Pathways: Identifying metabolites like Benzo(a)pyrene, 3,6-dimethoxy- is crucial for elucidating the complete microbial degradation pathways of the highly persistent and toxic BaP. This knowledge can be harnessed for bioremediation strategies to clean up contaminated environments.
Assessing Altered Bioactivity: The addition of two methoxy groups to the BaP backbone at the 3 and 6 positions can significantly alter its electronic structure, solubility, and steric properties compared to the parent compound. Research into these changes can provide insights into how such modifications affect the compound's biological activity and potential toxicity.
Development of Analytical Standards: The synthesis and characterization of Benzo(a)pyrene, 3,6-dimethoxy- are necessary to create analytical standards. These standards are essential for accurately detecting and quantifying its presence in environmental and biological samples, which is a prerequisite for assessing exposure and understanding its environmental fate.
The scope of research on Benzo(a)pyrene, 3,6-dimethoxy- would ideally encompass its synthesis, detailed physicochemical characterization, investigation of its formation in various biological systems, and a thorough evaluation of its toxicological profile. However, current available literature indicates that research into this specific isomer is still in its nascent stages, with much of the focus remaining on the more prominent hydroxylated and epoxide metabolites of BaP. The study of related compounds, such as 3,6-dinitrobenzo[a]pyrene, which has been detected in airborne particulates, suggests that the 3 and 6 positions of the BaP molecule are environmentally relevant sites for substitution. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
63041-57-6 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,6-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-15-14-5-3-4-6-16(14)22(24-2)18-11-10-17(19)20(13)21(15)18/h3-12H,1-2H3 |
InChI Key |
MGZUIFMCVYHRBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC |
Origin of Product |
United States |
Elucidation of Formation and Biosynthesis Pathways for Benzo a Pyrene, 3,6 Dimethoxy
Microbial Biotransformation of Benzo[a]pyrene (B130552) to Methoxy-substituted Derivatives
Certain microorganisms have demonstrated the remarkable ability to metabolize high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like BaP. mdpi.commdpi.com This process is not only crucial for the environmental bioremediation of PAH-contaminated sites but also reveals novel biochemical pathways. nih.govmdpi.com The bacterium Mycobacterium vanbaalenii PYR-1, in particular, has been identified as capable of transforming BaP into hydroxymethoxy and dimethoxy derivatives. nih.govasm.orgresearchgate.netnih.gov
The initial step in the bacterial degradation of BaP is an oxidative attack on the aromatic ring structure. bioline.org.br This is primarily catalyzed by multicomponent enzymes known as ring-hydroxylating dioxygenases (RHDs), which incorporate both atoms of molecular oxygen into the substrate. nih.govasm.org
In Mycobacterium vanbaalenii PYR-1, the metabolic process is initiated by both dioxygenases and monooxygenases, which oxidize BaP at several positions, including C-4,5, C-9,10, and C-11,12. nih.govasm.orgnih.gov This enzymatic action leads to the formation of various dihydrodiol intermediates, such as benzo[a]pyrene cis-4,5-dihydrodiol and benzo[a]pyrene cis-11,12-dihydrodiol. nih.govasm.org The versatility of these initial oxygenase enzymes is a key factor in the ability of microbes like M. vanbaalenii PYR-1 to degrade complex PAHs. nih.gov Other bacterial species, such as Sphingomonas sp. strain CHY-1, also utilize dioxygenases, though they may exhibit different regioselectivity, for instance, oxidizing BaP to form 9,10-cis-dihydrodiol-benzo[a]pyrene. nih.gov
The table below summarizes key enzymatic hydroxylation reactions on Benzo[a]pyrene by various bacterial strains.
Table 1: Initial Hydroxylation Products of Benzo(a)pyrene in Bacteria| Bacterial Strain | Enzyme Type | Position of Attack | Key Products | Citations |
|---|---|---|---|---|
| Mycobacterium vanbaalenii PYR-1 | Dioxygenases & Monooxygenases | C-4,5; C-9,10; C-11,12 | Benzo[a]pyrene cis-4,5-dihydrodiol, Benzo[a]pyrene cis-11,12-dihydrodiol, Benzo[a]pyrene trans-11,12-dihydrodiol | nih.govasm.orgnih.gov |
| Sphingomonas sp. strain CHY-1 | Dioxygenase | C-9,10 | 9,10-cis-dihydrodiol-benzo[a]pyrene | nih.gov |
| Beijerinckia sp. strain B-836 | Dioxygenase | C-7,8; C-9,10 | Benzo[a]pyrene cis-7,8-dihydrodiol, Benzo[a]pyrene cis-9,10-dihydrodiol | nih.gov |
| Mycobacterium sp. strain RJGII-135 | Oxygenases | C-4,5; C-7,8; C-9,10 | Benzo[a]pyrene-cis-7,8-dihydrodiol | bioline.org.br |
Following the initial hydroxylation, subsequent enzymatic modifications can occur. The formation of dimethoxy derivatives of BaP points to the existence of methylation processes within the microbial metabolic pathway. In studies with M. vanbaalenii PYR-1, it was reported that benzo[a]pyrene cis-11,12-dihydrodiol is further catabolized to dimethoxybenzo[a]pyrene through a hydroxymethoxybenzo[a]pyrene intermediate. mdpi.com This suggests a two-step methylation process, likely catalyzed by methyltransferase enzymes, which add methyl groups to the hydroxylated BaP core. While the specific enzymes responsible for this O-methylation in BaP metabolism are not fully characterized in the available literature, the identification of both mono- and di-methoxy products confirms this biochemical capability. nih.govasm.orgresearchgate.net Furthermore, research on other bacteria like Pantoea dispersa MSC14 has also noted the presence of a significant amount of methylated intermediates during BaP degradation, indicating that methylation can be a key activation reaction. mdpi.com
Based on the metabolites identified in culture experiments, a catabolic pathway for the formation of dimethoxy-benzo[a]pyrene has been proposed. mdpi.comresearchgate.net The primary evidence for this pathway comes from the detailed analysis of BaP metabolism by M. vanbaalenii PYR-1. nih.govasm.orgnih.gov
The proposed sequence is as follows:
Initial Oxidation: Benzo[a]pyrene is first attacked by dioxygenase and monooxygenase enzymes.
Dihydrodiol Formation: This leads to the creation of various dihydrodiols, including benzo[a]pyrene cis-11,12-dihydrodiol. mdpi.com
Hydroxylation/Aromatization: The dihydrodiol likely undergoes further enzymatic reactions, including dehydrogenation, to form a dihydroxybenzo[a]pyrene.
First Methylation: One of the hydroxyl groups is methylated to form a hydroxymethoxybenzo[a]pyrene intermediate. mdpi.com
Second Methylation: A second methylation event converts the hydroxymethoxy- intermediate into a dimethoxybenzo[a]pyrene derivative. mdpi.com
The table below lists the key intermediates identified in the proposed pathway leading to dimethoxy derivatives.
Table 2: Proposed Catabolic Pathway Intermediates for Dimethoxy-Benzo[a]pyrene Formation| Compound Number | Compound Name | Role in Pathway | Citations |
|---|---|---|---|
| 1 | Benzo[a]pyrene | Starting Substrate | researchgate.net |
| 4 | Benzo[a]pyrene cis-11,12-dihydrodiol | Initial Oxidation Product | mdpi.comresearchgate.net |
| 5 | 11,12-Dihydroxybenzo[a]pyrene | Dihydrodiol Dehydrogenation Product | researchgate.net |
| 6 | Hydroxymethoxybenzo[a]pyrene | First Methylation Product | mdpi.comresearchgate.net |
| 7 | Dimethoxybenzo[a]pyrene | Final Dimethoxy Product | mdpi.comresearchgate.net |
Theoretical and Computational Studies on Derivative Formation Mechanisms
Computational chemistry provides powerful tools for investigating the mechanisms of PAH formation and transformation. nih.gov Density Functional Theory (DFT) is a common method used to model reaction pathways, determine the energies of intermediates, and predict the most likely transformation products. rsc.orgnih.govfrontiersin.org
Studies have computationally explored the formation of BaP from smaller precursors like chrysene (B1668918) and benz(a)anthracene, proposing mechanisms such as methyl addition/cyclization (MAC). nih.govresearchgate.net Other computational work has focused on the initial steps of BaP degradation. For example, DFT calculations have been used to:
Examine the relative energies and stability of carbocations formed from BaP-epoxide ring openings, which are key steps in metabolic activation. rsc.org
Predict reactive sites on the BaP molecule for atmospheric oxidation by calculating parameters like the average local ionization energy (ALIE). nih.gov These studies correctly identified C6 as a primary reactive site. nih.gov
Model the catalytic degradation of BaP by novel systems, such as Mn-corrolazine, and investigate the reaction process and energy barriers involved in forming hydroxybenzo[a]pyrene. frontiersin.org
While these theoretical studies have not specifically modeled the multi-step enzymatic pathway to Benzo(a)pyrene, 3,6-dimethoxy-, they provide a fundamental understanding of BaP's reactivity. The principles and methods used, such as calculating thermodynamic functions and activation energies for reaction steps, are directly applicable to elucidating the complex biotransformation pathways that lead to its methoxy-substituted analogues. nih.gov
Environmental Occurrence and Distribution Dynamics of Benzo a Pyrene, 3,6 Dimethoxy
Detection in Contaminated Environmental Matrices (e.g., Soil, Water, Sediments)
Direct detection of Benzo(a)pyrene, 3,6-dimethoxy- in environmental samples such as soil, water, or sediments has not been widely reported. However, its potential existence is linked to the metabolism of its parent compound, B[a]P, which is ubiquitously found in contaminated environments. nih.govnih.gov B[a]P is a product of incomplete combustion of organic materials, leading to its presence in air, water, and soil. nih.govijaar.org The transformation of B[a]P can lead to various derivatives, and while hydroxylated and dione forms are more commonly studied, methoxylated versions represent a possible metabolic pathway.
For instance, a related metabolite, benzo[a]pyrene-3,6-dione (3,6 BPQ), has been identified in cellular metabolism studies of B[a]P. nih.govnih.gov This suggests that the 3 and 6 positions of the B[a]P molecule are susceptible to modification. The presence of such metabolites indicates that transformed versions of B[a]P can exist in biological and potentially environmental systems where microbial or chemical degradation occurs.
Analysis of Environmental Samples for Benzo(a)pyrene, 3,6-dimethoxy- (as a metabolite or degradation product)
The analysis of environmental samples for a specific compound like Benzo(a)pyrene, 3,6-dimethoxy- would employ advanced analytical techniques capable of separating and identifying trace levels of organic contaminants. Methodologies used for other B[a]P metabolites, such as 3-hydroxybenzo[a]pyrene (3-OH-BaP), serve as a template for how one might detect its dimethoxy counterpart. mdpi.com
A typical analytical workflow would involve:
Sample Extraction: Using techniques like pressurized liquid extraction or Soxhlet extraction to remove PAHs and their derivatives from the solid matrix (soil, sediment) or liquid-liquid extraction for water samples.
Clean-up and Fractionation: The crude extract is purified to remove interfering compounds. This is often achieved using column chromatography with adsorbents like silica gel or alumina.
Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating complex mixtures of PAHs and identifying specific metabolites. mdpi.com Gas Chromatography-Mass Spectrometry (GC/MS) is also a standard method for PAH analysis. researchgate.net
The table below summarizes analytical methods that would be applicable for the detection of Benzo(a)pyrene, 3,6-dimethoxy-.
| Analytical Step | Technique | Purpose |
| Extraction | Pressurized Liquid Extraction (PLE) / Soxhlet | Isolate target compounds from solid matrices like soil and sediment. |
| Clean-up | Column Chromatography (Silica/Alumina) | Remove interfering substances from the crude extract. |
| Separation & Detection | HPLC with Fluorescence / LC-MS/MS / GC/MS | Separate the compound from other PAHs and confirm its identity and quantity. |
Environmental Transport and Persistence Factors for Substituted PAHs
The environmental transport and persistence of a substituted PAH like Benzo(a)pyrene, 3,6-dimethoxy- are dictated by its physicochemical properties, which differ from the parent B[a]P. The addition of two methoxy (B1213986) groups would increase the polarity and likely the water solubility of the molecule compared to B[a]P. This change would significantly influence its behavior in soil and water.
PAHs are known to be persistent organic pollutants, and their movement in the environment is often facilitated by stormwater runoff and sediment transport. frontiersin.org High molecular weight PAHs, like B[a]P, tend to adsorb strongly onto particulate matter. nih.gov
Sorption Phenomena and Mobility in Aquatic and Terrestrial Systems
Sorption to soil organic matter and sediments is a key process controlling the fate and transport of PAHs. ijaar.org The strength of this sorption is related to the compound's hydrophobicity. B[a]P is highly hydrophobic and adsorbs strongly to organic matter in soil and sediments, which limits its mobility. mdpi.comnih.govresearchgate.net
For Benzo(a)pyrene, 3,6-dimethoxy-, the introduction of polar methoxy groups would be expected to decrease its hydrophobicity. This would likely result in:
Weaker Sorption: Reduced binding affinity to soil and sediment organic carbon compared to B[a]P.
Increased Mobility: Higher potential for leaching through the soil profile and transport in the aqueous phase in both terrestrial and aquatic systems.
The table below outlines the expected differences in mobility factors between the parent compound and its dimethoxy derivative.
| Compound | Expected Hydrophobicity | Sorption Potential | Mobility in Water |
| Benzo(a)pyrene (B[a]P) | High | Strong | Low |
| Benzo(a)pyrene, 3,6-dimethoxy- | Moderate (Lower than B[a]P) | Weaker | Higher |
The presence of co-contaminants, such as microplastics, can also influence the sorption and transport of PAHs in the environment. frontiersin.orgmdpi.com
Bioavailability Considerations in Environmental Compartments
Bioavailability, the fraction of a chemical that is available for uptake by living organisms, is a critical factor in assessing environmental risk. nih.govnih.gov For PAHs in soil and sediment, bioavailability is often limited because the compounds are tightly bound to the matrix. researchgate.net Generally, only the fraction of a PAH that is dissolved in pore water or easily desorbed is considered bioavailable.
Several factors influence the bioavailability of PAHs:
Sorption Strength: Stronger sorption to soil/sediment particles reduces bioavailability.
Aging: Over time, PAHs can become sequestered in soil micropores, further reducing their availability.
Physicochemical Properties: Increased water solubility can lead to higher bioavailability.
Given that Benzo(a)pyrene, 3,6-dimethoxy- is expected to be more polar and potentially more water-soluble than B[a]P, it may exhibit higher bioavailability. nih.gov However, this could also make it more accessible for microbial degradation, potentially leading to a shorter persistence in the environment if suitable microorganisms are present. Studies have shown that the bioavailable fraction of PAHs can range from 4.7% to 21.2% of the total concentration in sediments. nih.gov
Characterization of Specific Environmental Niches for Occurrence
The specific environmental niches where Benzo(a)pyrene, 3,6-dimethoxy- might be found are closely linked to the locations of B[a]P contamination and environments that foster microbial or chemical transformation.
Potential niches include:
Contaminated Soils and Sediments: Areas with a history of industrial activity, such as former manufactured gas plants, coking facilities, and sites contaminated with coal tar or creosote, are major sinks for B[a]P. nih.gov In these locations, microbial communities may adapt to degrade PAHs, potentially producing methoxylated metabolites.
Bioremediation Sites: Environments where bioremediation of PAH-contaminated soil is actively being promoted could be hotspots for the formation of various B[a]P metabolites.
Wastewater Treatment Plants: The biological processes in wastewater treatment could facilitate the transformation of B[a]P into its derivatives.
Rhizosphere: The area of soil surrounding plant roots is a zone of intense microbial activity. Some plants and their associated microbes have been shown to degrade PAHs, and this could be a niche for the formation of substituted PAHs.
The parent compound, B[a]P, is widespread, having been detected in air, surface water, soil, and sediments. nih.gov Consequently, its degradation products could potentially be found in any of these compartments, particularly where conditions are favorable for biological or chemical breakdown.
Advanced Analytical Methodologies for Benzo a Pyrene, 3,6 Dimethoxy
Strategies for Extraction and Sample Preparation from Complex Environmental and Biological Matrices
The initial and most critical step in the analytical workflow is the effective extraction of "Benzo(a)pyrene, 3,6-dimethoxy-" from the sample matrix while minimizing interferences. The choice of extraction technique is dictated by the nature of the sample, whether it be soil, water, tissue, or other biological fluids.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for the isolation of PAHs and their derivatives from various matrices. The optimization of these methods for "Benzo(a)pyrene, 3,6-dimethoxy-" and its potential metabolites would involve a systematic evaluation of solvent systems and sorbent materials to maximize recovery and selectivity.
For LLE, the selection of an appropriate organic solvent is paramount. Solvents with varying polarities, such as n-hexane, dichloromethane, and ethyl acetate, are often evaluated. Given the presence of two methoxy (B1213986) groups, "Benzo(a)pyrene, 3,6-dimethoxy-" is expected to be more polar than its parent compound, benzo(a)pyrene. Therefore, a solvent or a mixture of solvents with intermediate polarity might offer optimal extraction efficiency. Key parameters for optimization include the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction cycles.
SPE offers a more controlled and often more efficient extraction process compared to LLE, with reduced solvent consumption. The choice of sorbent is critical, with C18-bonded silica being a common choice for retaining nonpolar to moderately polar compounds from aqueous matrices. For "Benzo(a)pyrene, 3,6-dimethoxy-", the optimization would involve testing different sorbent phases (e.g., C18, phenyl, polymeric sorbents), conditioning and equilibration steps, sample loading conditions, washing steps to remove interferences, and the selection of an elution solvent that ensures complete recovery of the analyte. A multi-step elution with solvents of increasing polarity can also be employed to fractionate the extract and isolate the target compound from other PAHs.
A study on the optimization of an SPE procedure for benzo(a)pyrene in cachaça samples demonstrated that C18 cartridges provided high recovery rates (91.7% to 96.3%) scielo.br. While this study focused on the parent compound, the principles of sorbent selection and elution optimization are directly applicable to its dimethoxy derivative.
Table 1: Hypothetical Optimization Parameters for SPE of Benzo(a)pyrene, 3,6-dimethoxy-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Sorbent Type | C18 | Phenyl | Polymeric | C18 |
| Sample pH | 3 | 7 | 9 | 7 |
| Wash Solvent | 10% Methanol in Water | 30% Methanol in Water | 50% Methanol in Water | 30% Methanol in Water |
| Elution Solvent | Dichloromethane | Ethyl Acetate | Acetonitrile | Acetonitrile |
| Recovery (%) | 85 | 92 | 95 | 95 |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a powerful sample preparation technique, initially developed for pesticide residue analysis in food and subsequently adapted for a wide range of analytes, including PAHs. semanticscholar.orgthermofisher.com The application of a modified QuEChERS approach for the analysis of "Benzo(a)pyrene, 3,6-dimethoxy-" would offer advantages in terms of high sample throughput and reduced solvent usage.
A typical QuEChERS procedure involves an initial extraction with acetonitrile, followed by a "salting-out" step using salts such as magnesium sulfate and sodium chloride to induce phase separation. The subsequent clean-up step utilizes dispersive solid-phase extraction (d-SPE), where a small amount of sorbent is added to an aliquot of the extract to remove interfering matrix components. For the analysis of "Benzo(a)pyrene, 3,6-dimethoxy-" in complex matrices like food or soil, the choice of d-SPE sorbent is crucial. A combination of primary secondary amine (PSA) to remove organic acids and polar pigments, C18 to remove nonpolar interferences like fats and oils, and potentially graphitized carbon black (GCB) to remove sterols and other pigments, would likely be effective. nih.gov
Studies have demonstrated the successful application of QuEChERS for the analysis of parent PAHs in various matrices, achieving good recoveries and reproducibility. For instance, a method for 18 PAHs in soil reported recoveries between 85.0% and 106.7% with relative standard deviations (RSDs) between 0.3% and 2.8%. thermofisher.com Similarly, a validated QuEChERS method for benzo(a)pyrene in bread showed average recoveries in the range of 95-120% with RSDs less than 14.5%. nih.gov These findings suggest that a properly optimized QuEChERS method would be highly suitable for the routine analysis of "Benzo(a)pyrene, 3,6-dimethoxy-".
Table 2: Typical QuEChERS Protocol for the Analysis of Benzo(a)pyrene, 3,6-dimethoxy-
| Step | Procedure |
| 1. Sample Homogenization | A representative sample (e.g., 5-15 g) is homogenized. |
| 2. Extraction | Acetonitrile is added, and the sample is vigorously shaken. |
| 3. Salting Out | A mixture of MgSO₄ and NaCl is added to induce phase separation. |
| 4. Centrifugation | The sample is centrifuged to separate the acetonitrile layer. |
| 5. Dispersive SPE (d-SPE) | An aliquot of the supernatant is mixed with a sorbent blend (e.g., PSA, C18). |
| 6. Final Centrifugation | The mixture is centrifuged, and the cleaned extract is collected for analysis. |
Chromatographic Separation and Identification Techniques
Following extraction and clean-up, chromatographic techniques are employed to separate "Benzo(a)pyrene, 3,6-dimethoxy-" from other co-extracted compounds and to enable its accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like PAHs. The high separation efficiency of capillary GC columns combined with the sensitive and selective detection provided by mass spectrometry makes it an ideal tool for the analysis of "Benzo(a)pyrene, 3,6-dimethoxy-".
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), would likely provide good chromatographic resolution from other PAHs. The oven temperature program would be optimized to ensure adequate separation while minimizing run times.
The mass spectrometer, typically a quadrupole or ion trap analyzer, is operated in either full-scan mode for qualitative analysis and structural confirmation or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In full-scan mode, the mass spectrum of "Benzo(a)pyrene, 3,6-dimethoxy-" would be expected to show a prominent molecular ion (M⁺) and characteristic fragmentation patterns that can be used for its identification. For quantitative analysis in SIM mode, specific ions unique to the target analyte are monitored, significantly improving the signal-to-noise ratio and lowering detection limits. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. researchgate.netnih.gov
Research on the GC-MS analysis of benzo(a)pyrene and its derivatives has demonstrated the high sensitivity and specificity of this technique. researchgate.net For instance, a sensitive GC-MS/MS method for a benzo[a]pyrene (B130552) metabolite in urine achieved a lower limit of quantification of 50 pg/L. nih.gov
Table 3: Illustrative GC-MS Parameters for the Analysis of Benzo(a)pyrene, 3,6-dimethoxy-
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 320 °C (5 min hold) |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Hypothetical) | m/z 312 (Molecular Ion), 297, 269 |
High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS and is particularly well-suited for the analysis of less volatile or thermally labile PAHs and their metabolites. For "Benzo(a)pyrene, 3,6-dimethoxy-", reversed-phase HPLC with a C18 column is the most common approach.
The separation is typically achieved using a mobile phase gradient of acetonitrile and water or methanol and water. The presence of the methoxy groups may slightly alter the retention behavior compared to the parent benzo(a)pyrene, likely resulting in a shorter retention time on a reversed-phase column due to increased polarity.
A key advantage of HPLC is the availability of highly sensitive and selective detectors. Fluorescence detection (FLD) is particularly powerful for PAHs, as many of these compounds are naturally fluorescent. By selecting specific excitation and emission wavelengths, FLD can provide excellent sensitivity and selectivity for "Benzo(a)pyrene, 3,6-dimethoxy-". The development of an HPLC-FLD method would involve optimizing the excitation and emission wavelengths to maximize the fluorescence signal of the target analyte while minimizing background noise.
Coupling HPLC with mass spectrometry (HPLC-MS) provides an even higher level of confidence in identification and quantification. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization sources for PAHs. Similar to GC-MS, HPLC-MS can be operated in full-scan or selected ion monitoring modes. Tandem mass spectrometry (HPLC-MS/MS) offers the highest degree of selectivity and is invaluable for trace analysis in highly complex samples. researchgate.net
Studies on the HPLC analysis of benzo(a)pyrene and its metabolites have demonstrated the utility of both fluorescence and mass spectrometric detection for achieving low detection limits and high accuracy. nih.govthermofisher.com
Table 4: Representative HPLC-FLD Conditions for Benzo(a)pyrene, 3,6-dimethoxy- Analysis
| Parameter | Value |
| HPLC Column | 150 mm x 4.6 mm ID, 3.5 µm particle size (C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detector | Excitation: 290 nm, Emission: 410 nm (Hypothetical) |
Structural Elucidation and Confirmation Techniques
While chromatographic techniques coupled with mass spectrometry provide strong evidence for the presence of "Benzo(a)pyrene, 3,6-dimethoxy-", definitive structural elucidation and confirmation often require additional spectroscopic techniques, especially when analyzing novel metabolites or degradation products.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its fragments. This information is crucial for confirming the molecular formula and distinguishing between isobaric interferences.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of the positions of the methoxy groups on the benzo(a)pyrene skeleton. However, NMR is significantly less sensitive than MS and typically requires a larger amount of purified sample.
In practice, a combination of chromatographic retention time matching with an authentic standard, comparison of mass spectra (both low and high resolution), and, where feasible, NMR analysis provides the highest level of confidence in the identification and structural confirmation of "Benzo(a)pyrene, 3,6-dimethoxy-" in complex samples. The absorbance and fluorescence spectra of the compound can also be used for confirmation, as these are characteristic of the pyrene (B120774) aromatic system, with potential shifts due to the methoxy substituents. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like Benzo(a)pyrene, 3,6-dimethoxy-. It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atomic connectivity and the differentiation between closely related isomers. Both ¹H (proton) and ¹³C NMR are employed to achieve a complete structural characterization.
The parent molecule, Benzo(a)pyrene (BaP), has a complex ¹H NMR spectrum with twelve aromatic protons, often appearing as overlapping multiplets in the range of 7.7 to 9.0 ppm. nih.govchemicalbook.commdpi.com The introduction of two methoxy (-OCH₃) substituents at the 3- and 6-positions induces significant and predictable changes in the NMR spectrum, which are key to confirming the substitution pattern.
¹H NMR Spectroscopy: The most direct evidence for the presence and location of the methoxy groups comes from the ¹H NMR spectrum.
Methoxy Protons: Two distinct singlet peaks, each integrating to three protons, are expected in the upfield region of the spectrum (typically δ 3.9-4.2 ppm). These signals correspond to the protons of the two methoxy groups.
Aromatic Protons: The electron-donating nature of the methoxy groups causes a significant upfield shift (to lower ppm values) for the protons on the aromatic rings, particularly those in close proximity (ortho and para positions). For instance, the protons at positions 2, 4, 5, and 7 would be expected to show notable shifts compared to their counterparts in unsubstituted BaP. This specific shift pattern helps distinguish the 3,6-dimethoxy isomer from other possible dimethoxy isomers. For example, a 1,6-dimethoxy isomer would produce a different set of shifts for the aromatic protons.
¹³C NMR Spectroscopy: ¹³C NMR provides complementary information about the carbon skeleton.
Methoxy Carbons: The carbons of the methoxy groups will appear as distinct signals in the aliphatic region of the spectrum, typically around δ 55-60 ppm.
Aromatic Carbons: The carbons directly bonded to the methoxy groups (C-3 and C-6) experience a strong downfield shift due to the electronegativity of the oxygen atom. Conversely, the ortho and para carbons experience an upfield shift. This substitution-induced shift pattern is highly characteristic and serves as a fingerprint for the 3,6-substitution pattern. sfasu.edu
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton and carbon signal, confirming the complete structure and isomeric purity of Benzo(a)pyrene, 3,6-dimethoxy-.
Table 1: Illustrative ¹H NMR Spectral Data Comparison This table presents expected chemical shifts (δ) for Benzo(a)pyrene, 3,6-dimethoxy- based on established principles, compared to experimental data for the parent Benzo(a)pyrene.
| Proton Position | Benzo(a)pyrene (Experimental δ, ppm) chemicalbook.com | Benzo(a)pyrene, 3,6-dimethoxy- (Expected δ, ppm) | Expected Multiplicity |
| H-1 | ~7.93 | ~7.75 | d |
| H-2 | ~7.92 | ~7.10 | d |
| H-4 | ~8.24 | ~7.90 | s |
| H-5 | ~8.23 | ~7.85 | s |
| H-6 | ~8.97 | - | - |
| H-7 | ~8.17 | ~7.95 | d |
| H-8 | ~8.03 | ~7.80 | t |
| H-9 | ~7.86 | ~7.65 | t |
| H-10 | ~8.42 | ~8.20 | d |
| H-11 | ~8.96 | ~8.80 | d |
| H-12 | ~7.74 | ~7.60 | d |
| 3-OCH₃ | - | ~4.05 | s |
| 6-OCH₃ | - | ~4.10 | s |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of Benzo(a)pyrene, 3,6-dimethoxy- would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups of the methoxy substituents would produce sharp bands in the 2850-2960 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds give rise to a series of sharp absorptions in the 1450-1650 cm⁻¹ region. The specific pattern of these bands is characteristic of the fused-ring system.
C-O Stretching: The most diagnostic bands for confirming the presence of the methoxy groups are the strong C-O stretching vibrations. Anisole-type ethers (an aromatic ring attached to an ether oxygen) typically show a strong, characteristic asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, is an excellent complementary technique to IR.
The highly symmetric and non-polar C=C bonds of the aromatic rings, which may be weak in the IR spectrum, often produce very strong signals in the Raman spectrum, particularly in the 1300-1650 cm⁻¹ range. nih.govresearchgate.net
The symmetric "breathing" modes of the aromatic rings, where the entire ring system expands and contracts, are also typically strong in Raman spectra and provide further fingerprint information. researchgate.net
While C-O stretching bands are present, they are generally weaker in Raman than in IR.
Together, the combination of IR and Raman spectra provides a comprehensive vibrational profile of Benzo(a)pyrene, 3,6-dimethoxy-, allowing for its unequivocal identification and quality control. researchgate.net
Table 2: Key Expected Vibrational Bands for Benzo(a)pyrene, 3,6-dimethoxy-
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | IR / Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | IR / Raman | 2850 - 2960 | Medium-Strong (IR) |
| Aromatic C=C Stretch | IR / Raman | 1450 - 1650 | Strong (Raman) / Medium (IR) |
| Asymmetric C-O-C Stretch | IR | ~1250 | Strong |
| Symmetric C-O-C Stretch | IR | ~1040 | Strong |
| Aromatic C-H Out-of-Plane Bend | IR | 650 - 900 | Strong |
Rigorous Analytical Method Validation and Quality Assurance/Quality Control (QA/QC) Frameworks
To ensure that the determination of Benzo(a)pyrene, 3,6-dimethoxy- in any sample matrix is reliable, accurate, and reproducible, the analytical method must be subjected to a rigorous validation process. This is typically performed within a comprehensive Quality Assurance/Quality Control (QA/QC) framework. wur.nlresearchgate.netepa.gov These frameworks are essential for generating legally defensible data in environmental and food safety analysis. thermofisher.comresearchgate.net
Analytical Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance parameters that must be evaluated include:
Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A calibration curve is generated using a series of standards, and the linearity is typically confirmed by a coefficient of determination (R²) greater than 0.99. nih.gov
Accuracy: Accuracy measures the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and analyzed. Acceptable recovery rates for PAH analysis are typically within the 70-120% range. nih.govmdpi.comrestek.com
Precision: Precision refers to the degree of agreement among a series of individual measurements. It is evaluated at two levels:
Repeatability (Intra-day precision): The variation in results from multiple analyses of the same sample on the same day. nih.gov
Intermediate Precision (Inter-day precision): The variation in results when the analysis is performed on different days by different analysts or with different equipment. mdpi.com Precision is expressed as the relative standard deviation (RSD), which should ideally be below 15%. nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3:1. oup.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. oup.comresearchgate.net It is often calculated as 10 times the standard deviation of the blank or as the lowest point on the calibration curve.
Selectivity/Specificity: This is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as other PAH isomers.
Quality Assurance/Quality Control (QA/QC) Frameworks: A robust QA/QC program ensures the continuous monitoring of data quality. iges.or.jp A formal Quality Assurance Project Plan (QAPP) is often developed to document all procedures. epa.gov Routine QA/QC measures include:
Method Blanks: A blank sample (containing no analyte) is processed and analyzed in the same manner as the actual samples to check for contamination during the procedure. nih.gov
Internal Standards: A known amount of a compound that is chemically similar to the analyte but not present in the sample (e.g., a deuterated version of a PAH) is added to every sample, standard, and blank. nih.gov This helps to correct for variations in extraction efficiency and instrument response.
Certified Reference Materials (CRMs): Analyzing a material with a certified concentration of the analyte is the best way to verify the accuracy of the method. oup.com
Inter-laboratory Comparison: Participation in external quality assurance schemes or proficiency testing allows a laboratory to compare its results with those of other laboratories, providing an independent verification of performance. wur.nl
Table 3: Typical Method Validation Parameters and Acceptance Criteria for PAH Analysis
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Correlation between concentration and response | > 0.99 nih.gov |
| Accuracy (% Recovery) | Agreement with the true value | 70 - 120% mdpi.comrestek.com |
| Precision (% RSD) | Agreement between repeated measurements | < 15% nih.gov |
| LOD | Lowest detectable concentration | Method-dependent (e.g., 0.01-0.5 ppb) |
| LOQ | Lowest quantifiable concentration | Method-dependent (e.g., 0.03-1.7 ppb) |
Biological and Biochemical Transformation Processes of Benzo a Pyrene, 3,6 Dimethoxy
Microbial Biodegradation of Benzo(a)pyrene, 3,6-dimethoxy-
Microorganisms play a pivotal role in the environmental fate of high-molecular-weight PAHs like B[a]P, utilizing complex enzyme systems to break down these recalcitrant compounds. The formation and subsequent degradation of methoxylated derivatives are key steps in these catabolic pathways.
While research specifically targeting Benzo(a)pyrene, 3,6-dimethoxy- as a sole carbon source is limited, numerous microbial strains have been identified for their ability to degrade the parent compound, B[a]P, a process during which dimethoxy derivatives are formed. These microorganisms are considered essential for the natural attenuation of PAH-contaminated environments. jebas.org
Key bacterial genera known for their B[a]P degradation capabilities include:
Mycobacterium : Species such as Mycobacterium vanbaalenii PYR-1 are particularly notable. Studies have shown that this strain can oxidize B[a]P to a variety of metabolites, including hydroxymethoxy and dimethoxy derivatives. nih.govasm.org It initiates its attack on the B[a]P molecule through both dioxygenation and monooxygenation. nih.gov
Sphingomonas : Members of this genus are well-documented for their ability to degrade a wide range of aromatic compounds, including high-molecular-weight PAHs. nih.govmdpi.com
Pseudomonas : Various Pseudomonas species have been isolated from contaminated sites and have demonstrated the ability to degrade PAHs, often as part of a microbial consortium. mdpi.commdpi.com
Bacillus : Strains like Bacillus subtilis and Bacillus cereus have been shown to degrade B[a]P, sometimes utilizing it as a sole carbon source or through co-metabolism. mdpi.comnih.govnih.gov
The table below summarizes key microbial strains and their role in the degradation of the B[a]P precursor.
| Microbial Genus/Species | Role in B[a]P Degradation | Key Findings |
| Mycobacterium vanbaalenii PYR-1 | Initial oxidation and formation of intermediates | Directly produces hydroxymethoxy and dimethoxy derivatives of B[a]P. nih.govasm.org |
| Sphingomonas species | Degradation of high-molecular-weight PAHs | Oxidizes B[a]P to form cis-dihydrodiols. nih.gov |
| Pseudomonas species | Often part of degrading consortia | Can utilize B[a]P in the presence of other growth substrates. mdpi.com |
| Bacillus subtilis / cereus | Degradation via metabolism or co-metabolism | Capable of degrading B[a]P, with efficiency enhanced by co-substrates. mdpi.comnih.gov |
The microbial catabolism of B[a]P is a multi-step process involving a series of enzymatic reactions. The formation of Benzo(a)pyrene, 3,6-dimethoxy- is an intermediate step in a pathway initiated by monooxygenase or dioxygenase enzymes.
The proposed pathway in aerobic bacteria like M. vanbaalenii involves the following key transformations:
Initial Oxygenation : The process begins with an attack on the B[a]P molecule. Monooxygenases can form an epoxide, such as benzo[a]pyrene-11,12-epoxide. researchgate.netresearchgate.net
Formation of Dihydrodiols : This epoxide can be converted into trans- or cis-dihydrodiols. researchgate.netresearchgate.net
Formation of Hydroxymethoxy and Dimethoxy Intermediates : The pathway can proceed through the formation of hydroxymethoxybenzo[a]pyrene, which is then further methylated to yield dimethoxybenzo[a]pyrene. researchgate.netresearchgate.net
Ring Fission : Following the initial oxidations, dioxygenase enzymes cleave the aromatic ring structure. For instance, the initial oxidation at the C-4 and C-5 positions leads to the formation of benzo[a]pyrene (B130552) cis-4,5-dihydrodiol. nih.gov This intermediate is then converted by a dehydrogenase to a diol, which is subsequently cleaved by a dioxygenase to produce ring-fission products like 4-formylchrysene-5-carboxylic acid and 4,5-chrysene-dicarboxylic acid. nih.govresearchgate.net
This series of reactions effectively breaks down the complex, high-molecular-weight PAH into simpler, less toxic compounds that can enter central metabolic pathways. jebas.org
The efficiency of microbial degradation of B[a]P and its derivatives is influenced by several biotic and abiotic factors.
Co-metabolism : The degradation of recalcitrant compounds like B[a]P is often enhanced by the presence of a more easily metabolized carbon source. mdpi.com This process, known as co-metabolism, occurs because the primary substrate stimulates the growth of the microbial population and the production of the necessary enzymes, which then act on the more complex molecule. For example, the presence of phenanthrene (B1679779) has been shown to significantly increase the degradation of B[a]P by Bacillus subtilis. nih.gov Similarly, the addition of substrates like pyrene (B120774) or crude oil can improve B[a]P degradation rates in microbial consortia. mdpi.com
Environmental Stimuli : Physical and chemical conditions of the environment play a crucial role. Optimal degradation rates are typically observed within specific ranges of pH, temperature, and salinity. For many mesophilic bacteria, the optimal temperature is around 37°C and a neutral pH of 7. nih.gov The availability of nutrients, particularly nitrogen and phosphorus, is also essential for sustaining microbial activity and efficient biodegradation. mdpi.com Under anaerobic conditions, the availability of alternative electron acceptors like nitrate (B79036) can be a limiting factor for denitrifying bacteria that degrade B[a]P. researchgate.net
Mammalian Enzymatic Interactions in Broader PAH Metabolism (focus on precursor transformation)
In mammals, PAHs like the precursor B[a]P are not typically used as a carbon source but are processed by a suite of enzymes primarily located in the liver. This metabolic processing is a detoxification mechanism, but it can also lead to the formation of highly reactive, carcinogenic intermediates.
The initial step in the mammalian metabolism of B[a]P is an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. oup.comnih.gov These enzymes introduce an oxygen atom into the PAH structure, typically forming a reactive epoxide.
Several CYP enzymes are involved in B[a]P metabolism:
CYP1A1 : This is a key enzyme in the metabolic activation of B[a]P. It catalyzes the formation of various metabolites, including phenols, quinones, and epoxides, such as B[a]P-7,8-epoxide. oup.comnih.gov
CYP1B1 : Like CYP1A1, CYP1B1 is highly active in metabolizing B[a]P and is considered a principal enzyme in its oxidation pathway. nih.govacs.orgoup.com
Other CYPs : Enzymes such as CYP2C19 and CYP3A4 also contribute to the metabolism of B[a]P, although often to a lesser extent than CYP1A1 and CYP1B1. nih.gov
The table below details the contributions of different human CYP enzymes to the formation of B[a]P metabolites.
| Cytochrome P450 Enzyme | Major Metabolites Formed from B[a]P | Relative Contribution |
| CYP1A1 | B[a]P-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol | High activity in forming the precursor to the ultimate carcinogen. oup.comnih.gov |
| CYP1B1 | B[a]P-7,8-dihydrodiol, BaP-9-ol | High activity, comparable to or exceeding CYP1A1 for certain pathways. nih.govacs.org |
| CYP2C19 | B[a]P-7,8-dihydrodiol, BaP-9-ol | Moderate contribution to the formation of key intermediates. nih.gov |
| CYP3A4 | BaP-3-ol, BaP-9-ol | Primarily contributes to the formation of detoxified phenol (B47542) metabolites. nih.gov |
Following the initial oxygenation by CYP enzymes, the resulting epoxide intermediates are further processed by other enzymes.
Epoxide Hydrolase (EH) : This enzyme plays a critical role by hydrolyzing the reactive epoxides formed by CYPs into less reactive trans-dihydrodiols. oup.comnih.gov For example, microsomal epoxide hydrolase (mEH) converts B[a]P-7,8-epoxide into B[a]P-7,8-dihydrodiol. oup.com While this is a detoxification step for the epoxide itself, the resulting dihydrodiol can be further oxidized by CYP enzymes to form a highly carcinogenic diol-epoxide. oup.com
Phase II Enzymes : These enzymes conjugate the oxidized PAH metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. This is a crucial detoxification step.
UDP-glucuronosyltransferases (UGTs) : UGTs catalyze the addition of a glucuronic acid moiety to hydroxylated PAH metabolites.
Sulfotransferases (SULTs) : SULTs add a sulfonate group to the metabolites.
Together, the Phase I (CYP-mediated oxidation) and Phase II (conjugation) enzymes work in concert to metabolize and eliminate PAHs and their derivatives from the body. researchgate.net
Theoretical Approaches to Predicting Biochemical Transformations of Substituted PAHs
The prediction of metabolic pathways of substituted polycyclic aromatic hydrocarbons (PAHs), such as Benzo(a)pyrene, 3,6-dimethoxy-, is a critical aspect of toxicology and drug development. Due to the vast number of PAH derivatives, experimental determination of the metabolic fate of each compound is often impractical. Consequently, a variety of theoretical and computational models have been developed to forecast their biochemical transformations. These in silico approaches are broadly categorized into quantum chemistry methods, Quantitative Structure-Activity Relationship (QSAR) models, and physiologically based pharmacokinetic (PBPK) modeling.
Quantum Chemistry Approaches
Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules. These calculations can identify sites within a PAH that are most susceptible to electrophilic attack, a key step in many metabolic activation pathways. For instance, the calculation of average local ionization energy (ALIE) can pinpoint the most reactive carbon atoms. nih.gov A lower ALIE value suggests a site where an electron is more easily removed, indicating a higher reactivity towards oxidative enzymes like cytochrome P450 (CYP). nih.gov
In the case of unsubstituted Benzo(a)pyrene, computational studies have identified several reactive sites. nih.gov For Benzo(a)pyrene, 3,6-dimethoxy-, the electron-donating nature of the methoxy (B1213986) groups would likely alter the electron density distribution across the aromatic ring system. This would, in turn, influence the predicted sites of metabolism. It is hypothesized that the presence of these substituents could either direct metabolism towards adjacent positions or undergo O-demethylation, a common metabolic pathway for methoxylated aromatic compounds.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or, in this context, its metabolic fate. nih.gov These models are built upon datasets of compounds with known metabolic profiles and use a variety of molecular descriptors to predict the properties of untested chemicals. Descriptors can include physicochemical properties (e.g., logP, molecular weight) and electronic properties (e.g., electrostatic potential). nih.gov
For substituted PAHs, QSAR models can be used to predict their binding affinity to metabolic enzymes and their rate of metabolism. nih.gov While a specific QSAR model for 3,6-dimethoxybenzo(a)pyrene has not been described, models developed for other substituted PAHs suggest that the nature and position of the substituent are critical determinants of their metabolic profile. wur.nlnih.govnih.gov For example, studies on alkyl-substituted PAHs have shown that the position of the alkyl group can significantly affect the mutagenicity and metabolic pathway, with some positions leading to an increase in bioactivation. nih.govnih.gov It is plausible that the methoxy groups in 3,6-dimethoxybenzo(a)pyrene would similarly influence its interaction with metabolizing enzymes, potentially favoring detoxification pathways over activation pathways, or vice-versa.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.gov These models integrate physicochemical data of the compound with physiological parameters of the organism to simulate the concentration of the parent compound and its metabolites in various tissues over time. osti.govosti.govnih.gov
The following table summarizes the key theoretical approaches and their potential application to predicting the biochemical transformation of Benzo(a)pyrene, 3,6-dimethoxy-.
| Theoretical Approach | Principle | Application to Benzo(a)pyrene, 3,6-dimethoxy- | Predicted Influence of Methoxy Groups |
| Quantum Chemistry (e.g., DFT, ALIE) | Calculates electronic properties to identify reactive sites. nih.gov | Prediction of the most likely atoms for initial enzymatic attack (e.g., oxidation). | Alteration of electron density, potentially activating or deactivating certain positions on the aromatic rings for metabolism. May also predict O-demethylation as a likely pathway. |
| QSAR Models | Statistically relates chemical structure to metabolic outcomes based on known data. nih.gov | Estimation of metabolic rates, enzyme affinities, and potential for forming reactive metabolites. | The size and electronic properties of the methoxy groups would be used as descriptors to predict how they modify the metabolic profile compared to unsubstituted benzo(a)pyrene. |
| PBPK Modeling | Simulates the ADME of a chemical in the whole body. epa.gov | Prediction of the time-course of the parent compound and its metabolites in various tissues, providing insights into systemic exposure and clearance. osti.govosti.govnih.gov | Methoxy groups would influence key model parameters like lipophilicity and metabolic clearance, thereby affecting the predicted distribution and persistence in the body. |
Environmental Remediation and Bioremediation Strategies for Benzo a Pyrene, 3,6 Dimethoxy Contamination
Biological Remediation Technologies
Biological remediation, or bioremediation, leverages the metabolic capabilities of microorganisms and plants to degrade or detoxify contaminants. This approach is considered a cost-effective and environmentally sound alternative to traditional physical and chemical remediation methods.
Biostimulation and bioaugmentation are two key strategies employed to enhance the microbial degradation of PAHs in contaminated environments. Biostimulation involves the addition of nutrients (such as nitrogen and phosphorus) or other amendments to stimulate the growth and activity of indigenous PAH-degrading microorganisms. researchgate.netfrontiersin.org Bioaugmentation, on the other hand, involves the introduction of specific, highly efficient PAH-degrading microorganisms or microbial consortia to the contaminated site. frontiersin.org
Research on pyrene (B120774), a four-ring PAH, has demonstrated the effectiveness of these approaches. A study comparing different bioremediation strategies found that a combination of biostimulation and bioaugmentation resulted in the highest percentage of pyrene reduction (84.29%) over a 14-day period. researchgate.net This synergistic effect is often attributed to the optimized environmental conditions for microbial activity provided by biostimulation, coupled with the introduction of potent degraders through bioaugmentation.
Table 1: Comparative Efficacy of Bioremediation Strategies for Pyrene Degradation
| Remediation Approach | Pyrene Reduction (%) |
| Natural Attenuation (Control) | 37 |
| Biostimulation | 50 |
| Bioaugmentation | 57.86 |
| Combined Biostimulation & Bioaugmentation | 84.29 |
Data sourced from studies on pyrene degradation. researchgate.net
The success of these strategies depends on various factors, including the bioavailability of the contaminant, soil type, temperature, moisture content, and the specific microbial strains used. For instance, the degradation of BaP by the fungus Lasiodiplodia theobromae has been shown to be effective even without the addition of a co-metabolic substrate, suggesting it can utilize BaP as a sole carbon source. nih.gov In contrast, some bacterial strains may require the presence of other organic compounds to initiate the degradation process.
Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. researchgate.netresearchgate.net For organic pollutants like PAHs, a key mechanism is rhizosphere bioremediation, where the plant roots stimulate microbial activity in the surrounding soil (the rhizosphere), leading to enhanced degradation of the contaminants. researchgate.netnih.govnih.gov Plants can enhance microbial activity by releasing root exudates that serve as a carbon source for microorganisms and by increasing oxygen transport to the root zone. researchgate.netresearchgate.net
Several plant species have been investigated for their potential in remediating PAH-contaminated soils. Studies on pyrene have shown that plants like Medicago sativa (alfalfa), Brassica napus (oilseed rape), and Lolium perenne (ryegrass) can significantly enhance its degradation compared to unplanted control soils. researchgate.netdocumentsdelivered.com After 90 days, pyrene concentration in soils planted with these species declined by 32%, 30%, and 28%, respectively, while the decrease in control soil was only 18%. researchgate.netdocumentsdelivered.com
Table 2: Pyrene Dissipation in Soils with Different Plant Species after 90 Days
| Plant Species | Pyrene Concentration Decline (%) |
| Medicago sativa (alfalfa) | 32 |
| Brassica napus (oilseed rape) | 30 |
| Lolium perenne (ryegrass) | 28 |
| Unplanted Control | 18 |
Data sourced from a greenhouse study on pyrene-contaminated soil. researchgate.netdocumentsdelivered.com
The effectiveness of phytoremediation can be further enhanced by inoculating the plants with specific PAH-degrading bacteria. nih.gov For example, a study on the rhizodegradation of BaP using Melia azadirachta in conjunction with Bacillus flexus and Paenibacillus sp. showed significantly higher degradation rates in the rhizosphere (86.08-87.42%) compared to bulk soil (68.22%) after 60 days. nih.gov
Integration of Remediation Methods with Specific Environmental Site Characteristics
The successful remediation of a site contaminated with Benzo(a)pyrene, 3,6-dimethoxy- requires a tailored approach that considers the specific characteristics of the site, such as soil type, contaminant concentration, and the presence of co-contaminants. Integrating different remediation technologies can often lead to more effective and efficient cleanup.
For instance, in soils with low permeability, such as clay, physical methods like soil flushing and vapor extraction may be less effective for removing hydrophobic compounds like high molecular weight PAHs. researchgate.net In such cases, a combination of moderate chemical oxidation and microbial degradation (MOMD) could be a promising strategy. nih.govresearchgate.net This approach involves using a moderate dose of an oxidant to increase the bioavailability of the contaminant, followed by microbial degradation of the parent compound and its transformation products. nih.gov This integrated method has been shown to achieve high removal efficiencies for BaP (over 90%) while minimizing the adverse effects of harsh chemical oxidation on the soil's microbial communities. nih.gov
Another integrated approach involves combining electroosmosis with biodegradation. nih.gov Electroosmosis uses a low-level direct current to move water and contaminants through the soil. This can be particularly useful in fine-grained soils. nih.gov Studies have shown that the simultaneous application of electroosmosis and biodegradation can significantly enhance the removal of BaP from loamy sand, with a 50% decrease in concentration after 7 days, compared to 22% with electrokinetics alone and 17% with bioremediation alone. nih.gov
The selection of an appropriate remediation strategy should therefore be based on a thorough site assessment. For a compound like Benzo(a)pyrene, 3,6-dimethoxy-, which is likely to be highly hydrophobic and persistent, integrated approaches that enhance bioavailability and combine the strengths of different technologies are likely to be the most effective.
Research Gaps and Future Directions in the Study of Benzo a Pyrene, 3,6 Dimethoxy
Definitive Identification and Quantification in Diverse, Low-Concentration Environmental Samples
A primary challenge in assessing the environmental relevance of Benzo(a)pyrene, 3,6-dimethoxy- is the lack of robust analytical methods for its definitive identification and quantification at trace levels in complex matrices such as soil, water, and sediments.
Current Research Gaps:
Lack of Analytical Standards: A significant hurdle is the unavailability of certified analytical standards for Benzo(a)pyrene, 3,6-dimethoxy-. This severely limits the ability to develop and validate quantitative analytical methods, leading to poor inter-laboratory accuracy and comparability of data.
Matrix Interference: Environmental samples are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the extraction, cleanup, and analysis of target analytes. The polarity of the dimethoxy derivative, which differs from the parent benzo(a)pyrene, may necessitate the development of tailored extraction and purification protocols.
Isomeric Complexity: The potential for multiple dimethoxy isomers of benzo(a)pyrene to exist in the environment further complicates analysis. Chromatographic separation of these isomers is challenging and essential for accurate quantification and toxicological assessment.
Future Research Directions:
Future research should prioritize the synthesis of an analytical standard for Benzo(a)pyrene, 3,6-dimethoxy-. Furthermore, the development of highly selective and sensitive analytical techniques is crucial. Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS), could provide the necessary resolving power and mass accuracy to distinguish the target analyte from matrix interferences and isomers. The development of specific antibodies for use in immunoassay-based screening methods could also offer a cost-effective approach for rapid preliminary assessments of environmental samples.
| Analytical Challenge | Proposed Future Direction |
| Lack of Certified Standards | Synthesis of analytical standards for Benzo(a)pyrene, 3,6-dimethoxy-. |
| Complex Matrix Interference | Development of tailored solid-phase extraction (SPE) and cleanup protocols. |
| Isomeric Complexity | Application of advanced chromatographic techniques like GC×GC-HRMS. |
| Low Environmental Concentrations | Development of ultra-sensitive detection methods and pre-concentration techniques. |
Advanced Mechanistic Studies on Specific Formation and Degradation Pathways of the Dimethoxy Derivative
While it is known that Benzo(a)pyrene, 3,6-dimethoxy- can be a product of microbial metabolism of benzo(a)pyrene, the specific enzymatic pathways and mechanisms governing its formation and potential subsequent degradation are not well understood.
Current Research Gaps:
Identification of Key Enzymes: The specific enzymes responsible for the O-methylation of benzo(a)pyrene diols or catechols to form the dimethoxy derivative have not been definitively identified. Catechol-O-methyltransferases (COMTs) are likely involved, but their substrate specificity for benzo(a)pyrene metabolites is unknown.
Reaction Kinetics and Influencing Factors: There is a lack of data on the reaction kinetics of the formation and degradation of Benzo(a)pyrene, 3,6-dimethoxy-. Understanding the influence of environmental factors such as pH, temperature, oxygen availability, and the presence of co-contaminants is critical.
Subsequent Degradation Pathways: The environmental fate of Benzo(a)pyrene, 3,6-dimethoxy- is unclear. It is not known whether it represents a terminal product in the degradation pathway or if it can be further metabolized by microorganisms.
Future Research Directions:
Future studies should focus on isolating and characterizing the microorganisms and enzymes involved in the O-methylation of benzo(a)pyrene metabolites. In vitro studies using purified enzymes can elucidate the reaction mechanisms and substrate specificity. Isotope labeling studies can be employed to trace the metabolic fate of Benzo(a)pyrene, 3,6-dimethoxy- and determine if it undergoes further degradation.
Development of Predictive Models for Environmental Fate and Biotransformation Kinetics
Predictive models are essential tools for assessing the environmental risk of contaminants. However, current models for polycyclic aromatic hydrocarbons (PAHs) may not accurately predict the behavior of their more polar and potentially more mobile derivatives.
Current Research Gaps:
Lack of Physicochemical Data: Key physicochemical properties of Benzo(a)pyrene, 3,6-dimethoxy-, such as its water solubility, octanol-water partition coefficient (Kow), and vapor pressure, are not well-documented. This data is essential for developing and parameterizing environmental fate models.
Inadequate Model Frameworks: Existing environmental fate models are often parameterized for non-polar PAHs and may not adequately account for the increased polarity and potential for greater mobility of methoxylated derivatives in soil and water systems.
Unknown Biotransformation Rates: The rates of formation and degradation of Benzo(a)pyrene, 3,6-dimethoxy- in different environmental compartments are unknown, hindering the development of accurate kinetic models for its biotransformation.
Future Research Directions:
Experimental determination of the key physicochemical properties of Benzo(a)pyrene, 3,6-dimethoxy- is a critical first step. Subsequently, existing multimedia environmental fate models should be adapted or new models developed to incorporate the specific properties of substituted PAHs. Laboratory and field studies are needed to determine the biotransformation rates of this compound in various environmental matrices to develop robust kinetic models.
Exploration of Novel Bioremediation and Advanced Oxidation Technologies for Substituted PAHs
The development of effective remediation strategies for Benzo(a)pyrene, 3,6-dimethoxy- is essential for mitigating its potential environmental impact. Both bioremediation and advanced oxidation processes (AOPs) hold promise, but their efficacy for this specific compound is unknown.
Current Research Gaps:
Bioremediation Potential: While the microbial formation of this compound is known, the potential for its complete mineralization by microorganisms has not been explored. The increased polarity of the molecule might enhance its bioavailability for microbial uptake, but it could also alter its susceptibility to enzymatic attack.
Efficacy of Advanced Oxidation Processes: AOPs, which rely on the generation of highly reactive radicals, are effective for the degradation of parent PAHs. researchgate.net However, the influence of the methoxy (B1213986) groups on the reaction kinetics and degradation pathways in AOPs is not well understood. The degradation of substituted PAHs by AOPs is dependent on the number of aromatic rings and the nature of the functional groups attached. researchgate.net
Future Research Directions:
Screening for and isolating microbial consortia or pure strains capable of degrading Benzo(a)pyrene, 3,6-dimethoxy- is a key research need. Studies should investigate the feasibility of various bioremediation strategies, such as biostimulation and bioaugmentation. For AOPs, systematic studies are required to evaluate the effectiveness of different systems (e.g., Fenton, ozonation, photocatalysis) for the degradation of this compound, including the identification of transformation products and the assessment of their toxicity.
| Remediation Technology | Research Gap | Future Direction |
| Bioremediation | Unknown microbial degraders and pathways. | Isolation and characterization of degrading microorganisms; optimization of bioremediation conditions. |
| Advanced Oxidation | Efficacy and degradation mechanisms are unknown. | Systematic evaluation of various AOPs; identification of transformation products and toxicity assessment. |
Application of 'Omics' Technologies (e.g., Metagenomics, Proteomics) for Comprehensive Understanding of Microbial Pathways
'Omics' technologies offer powerful tools to investigate the complex microbial processes involved in the transformation of PAHs without the need for cultivation.
Current Research Gaps:
Unidentified Genetic Determinants: The genes and operons encoding the enzymes responsible for the O-methylation of benzo(a)pyrene metabolites in microbial communities have not been identified.
Lack of Proteomic Data: There is no information on the proteins that are expressed by microorganisms in the presence of Benzo(a)pyrene, 3,6-dimethoxy-, which would provide insights into the metabolic pathways involved in its formation and potential degradation.
Metabolic Network Obscurity: The broader metabolic context in which this dimethoxy derivative is produced and potentially catabolized within a microbial community remains largely unknown.
Future Research Directions:
Metagenomic analysis of PAH-contaminated environments where methoxylated derivatives are detected can help identify novel genes encoding for O-methyltransferases and other relevant enzymes. nih.gov Proteomic studies, comparing the protein expression profiles of microbial communities in the presence and absence of benzo(a)pyrene and its dimethoxy derivative, can reveal the key enzymes involved in its transformation. nih.gov Integrating these 'omics' data will be crucial for constructing a comprehensive model of the microbial metabolic network for substituted PAHs.
Q & A
Basic: What experimental protocols are recommended for synthesizing 3,6-dimethoxy-Benzo(a)pyrene, and how can its structure be validated?
Methodological Answer :
Synthesis typically involves methoxylation of the parent Benzo(a)pyrene (BaP) structure via electrophilic substitution or demethylation of precursor compounds. For example, dimethoxy derivatives of polycyclic aromatic hydrocarbons (PAHs) can be synthesized using Friedel-Crafts alkylation or Ullmann coupling with methoxy groups . Structural validation requires a combination of nuclear magnetic resonance (NMR) for methoxy group confirmation, high-resolution mass spectrometry (HR-MS) for molecular weight verification, and X-ray crystallography for stereochemical clarity. Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) is critical .
Basic: What analytical techniques are optimal for detecting 3,6-dimethoxy-Benzo(a)pyrene at trace levels in environmental matrices?
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for its sensitivity in detecting methoxy-PAH derivatives. Gas chromatography (GC) coupled with flame ionization detection (FID) may suffer from thermal degradation artifacts. For quantification, isotope dilution using deuterated internal standards (e.g., BaP-d12) improves accuracy . Solid-phase extraction (SPE) with C18 cartridges is recommended for sample cleanup, followed by HEPA-filtered vacuum evaporation to minimize contamination .
Advanced: How can researchers design in vitro studies to evaluate the carcinogenic potential of 3,6-dimethoxy-Benzo(a)pyrene?
Methodological Answer :
Use immortalized human cell lines (e.g., HepG2 or HaCaT) to assess genotoxicity via comet assays and γ-H2AX foci formation. Compare metabolic activation pathways to BaP by co-treating with cytochrome P450 (CYP1A1/1B1) inhibitors like α-naphthoflavone . Dose-response studies should account for the compound’s hydrophobicity by using dimethyl sulfoxide (DMSO) as a carrier solvent, with concentrations validated via cytotoxicity assays (e.g., MTT). Include positive controls (e.g., BaP) and negative controls with solvent-only treatments.
Advanced: What methodologies are used to investigate the metabolic pathways of 3,6-dimethoxy-Benzo(a)pyrene in mammalian systems?
Methodological Answer :
Liver microsomal incubations with NADPH-regenerating systems can identify phase I metabolites. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is critical for detecting hydroxylated or demethylated derivatives. For phase II metabolism, incubate with UDP-glucuronic acid or glutathione to identify conjugates . Stable isotope labeling (e.g., ¹⁴C or deuterated analogs) enhances metabolite tracking. Computational tools like molecular docking predict interactions with CYP enzymes, leveraging structural data from BaP .
Advanced: How can environmental persistence studies for 3,6-dimethoxy-Benzo(a)pyrene be optimized in soil microbial communities?
Methodological Answer :
Use soil microcosms amended with the compound (10–100 ppm) under aerobic and anaerobic conditions. Monitor degradation via GC-MS or LC-MS, and quantify microbial biomass via phospholipid fatty acid (PLFA) analysis. Enrich cultures with ligninolytic fungi (e.g., Phanerochaete chrysosporium) or bacterial consortia from PAH-contaminated sites to assess biodegradation potential . Bioavailability can be enhanced using cyclodextrins or surfactants, but control experiments must exclude solvent toxicity.
Advanced: How should researchers address conflicting solubility data for 3,6-dimethoxy-Benzo(a)pyrene in different solvents?
Methodological Answer :
Replicate solubility measurements using standardized shake-flask methods with saturation confirmed via microscopy. Compare solvents like acetone, DMSO, and dichloromethane, and validate results using multiple techniques (e.g., UV-Vis spectroscopy and gravimetric analysis). Account for temperature (e.g., 25°C vs. 37°C) and solvent purity, as impurities can artificially elevate solubility . Publish full methodological details, including equilibration time and filtration protocols, to enable cross-study comparisons.
Advanced: What computational approaches are suitable for predicting the interaction of 3,6-dimethoxy-Benzo(a)pyrene with DNA or cellular receptors?
Methodological Answer :
Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model DNA adduct formation, focusing on intercalation or covalent binding. Density functional theory (DFT) calculations predict reactivity of epoxide metabolites. For receptor interactions (e.g., aryl hydrocarbon receptor), homology modeling based on BaP-bound structures (PDB: 1XLS) provides initial insights . Validate predictions with competitive binding assays and CRISPR-edited receptor-null cell lines.
Basic: What safety protocols are essential for handling 3,6-dimethoxy-Benzo(a)pyrene in laboratory settings?
Methodological Answer :
Follow OSHA PPE standards (29 CFR 1910.132) with nitrile gloves, lab coats, and safety goggles. Use Class I Type B biological safety cabinets for weighing and synthesis steps . Contaminated surfaces must be deactivated with 10% bleach or alkaline solutions, followed by HEPA-filtered vacuuming to avoid aerosolization. Waste disposal should comply with EPA guidelines for PAHs (RCRA U038) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
